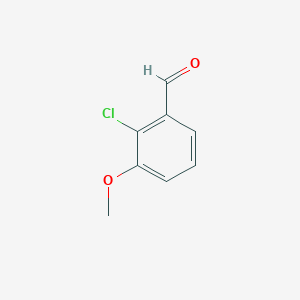

![molecular formula C8H2ClIN2S B1353972 7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile CAS No. 700844-17-3](/img/structure/B1353972.png)

7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

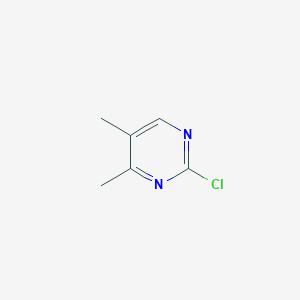

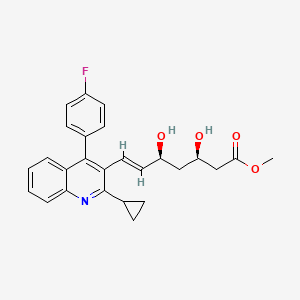

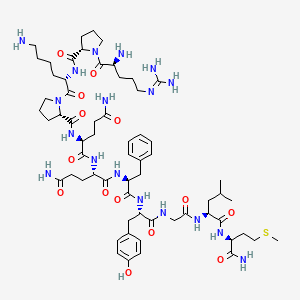

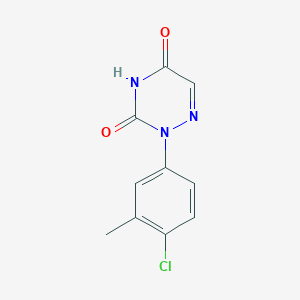

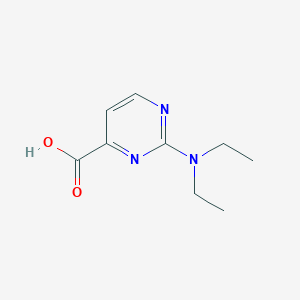

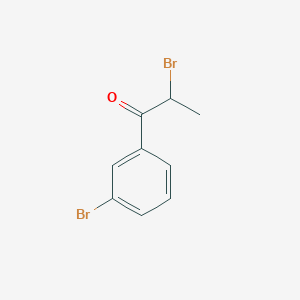

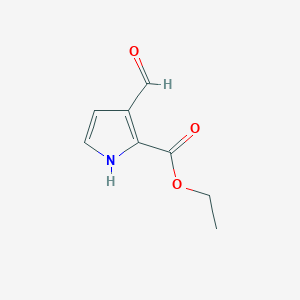

The synthesis of related thieno[2,3-b]pyridine derivatives has been reported, where 2-aminothiophene-3-carboxylate esters are used as starting materials. A key step in the synthesis involves a thermally promoted elimination/decarboxylation followed by nucleophilic cyclization to yield 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitriles. These compounds can be further transformed into 4-chloro-2-iodothieno[2,3-b]pyridine-5-carbonitriles, which serve as key intermediates for the synthesis of various kinase inhibitors .

Molecular Structure Analysis

While the exact molecular structure of 7-Chloro-2-iodothieno[3,2-b]pyridine-6-carbonitrile is not provided, a closely related compound, 6-chloro-3-pyridine carbonitrile, has been analyzed using density functional methods. The vibrational wavenumbers, potential energy distribution, and molecular electrostatic potential have been determined. Natural bond orbital analysis has been used to reveal various intramolecular interactions, which are crucial for understanding the reactivity and interaction of the molecule with biological targets .

Chemical Reactions Analysis

The provided papers do not detail the chemical reactions specific to 7-Chloro-2-iodothieno[3,2-b]pyridine-6-carbonitrile. However, the synthesis paper suggests that the related thieno[2,3-b]pyridine derivatives can undergo further chemical transformations, which could be applicable to the compound . The versatility of these compounds is highlighted by their potential to act as intermediates for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-2-iodothieno[3,2-b]pyridine-6-carbonitrile are not directly reported in the provided papers. However, the analysis of similar compounds suggests that these types of molecules may exhibit significant intramolecular charge transfer, as indicated by frontier molecular orbital and natural bond orbital analyses . These properties are important for the compound's potential biological activity and its interaction with other molecules.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

7-Chloro-2-iodothieno[3,2-b]pyridine-6-carbonitrile serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds. Its reactivity, derived from both the chloro and iodo substituents, makes it a valuable building block in cross-coupling reactions and in the synthesis of complex molecules. The literature highlights the importance of such heterocyclic scaffolds in drug discovery and the development of materials with unique electronic properties (Li & Jaouen, 2018).

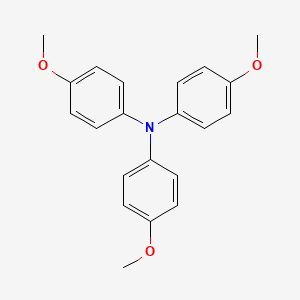

Electronic Materials

The structural motif of 7-Chloro-2-iodothieno[3,2-b]pyridine-6-carbonitrile is indicative of its potential application in the development of electronic materials. Heterocyclic compounds like this have been utilized in the synthesis of conducting polymers, semiconductors, and other materials that play critical roles in organic electronic devices. These materials are of interest due to their electronic properties, including conductivity and semiconductive behavior, which are essential for applications in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (Shi et al., 2015).

Medicinal Chemistry

While direct applications in medicinal chemistry are not specified for 7-Chloro-2-iodothieno[3,2-b]pyridine-6-carbonitrile, its relevance is inferred through the medicinal importance of pyridine derivatives. Pyridine cores are foundational in the development of compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The versatility and reactivity of such heterocyclic frameworks allow for the synthesis of novel compounds with significant pharmacological potential (Abu-Taweel et al., 2022).

Catalysis

The compound's potential in catalysis, particularly in reactions involving the synthesis of heterocycles, underscores its utility in organic chemistry. Heterocyclic N-oxide derivatives, for example, demonstrate significant importance in catalysis, highlighting the broader utility of heterocyclic compounds like 7-Chloro-2-iodothieno[3,2-b]pyridine-6-carbonitrile in facilitating diverse catalytic processes (Li et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

7-chloro-2-iodothieno[3,2-b]pyridine-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClIN2S/c9-7-4(2-11)3-12-5-1-6(10)13-8(5)7/h1,3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPJFJXTHHLWAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C(C(=CN=C21)C#N)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClIN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433929 |

Source

|

| Record name | 7-CHLORO-2-IODOTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile | |

CAS RN |

700844-17-3 |

Source

|

| Record name | 7-CHLORO-2-IODOTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1353900.png)

![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353915.png)